molecular formula C7H14ClNO B3000331 4-Ethenyloxan-4-amine hydrochloride CAS No. 2193061-72-0

4-Ethenyloxan-4-amine hydrochloride

Cat. No.: B3000331
CAS No.: 2193061-72-0
M. Wt: 163.65
InChI Key: WGBZCZPUKMMAKL-UHFFFAOYSA-N
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Description

4-Ethenyloxan-4-amine hydrochloride is a tetrahydropyran (oxane) derivative characterized by an ethenyl (-CH=CH₂) group and an amine (-NH₂) group attached to the 4-position of the oxane ring, with a hydrochloride counterion. The compound’s CAS number is EN300-1700037, and it is cataloged as a building block in chemical synthesis (). The ethenyl group confers reactivity for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-ethenyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(8)3-5-9-6-4-7;/h2H,1,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZCZPUKMMAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyloxan-4-amine hydrochloride typically involves the reaction of oxane derivatives with amine precursors under controlled conditions. One common method is the alkylation of oxane with an amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of 4-Ethenyloxan-4-amine.

    Reduction: Reduced forms of the compound, such as amine derivatives.

    Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

4-Ethenyloxan-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenyloxan-4-amine hydrochloride involves its interaction with molecular targets through its amine and ethenyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Ethenyl Group (Target Compound): The ethenyl group enables conjugation or polymerization reactions, distinguishing it from aromatic or polar derivatives . Chlorophenyl Group (): Introduces lipophilicity and steric bulk, favorable for blood-brain barrier penetration in neuroactive compounds . Acetamide Group (): Increases polarity and hydrogen-bonding capacity, optimizing solubility for intravenous formulations .
  • Synthetic Methods: Hydrochloride salts of oxan-4-amine derivatives are commonly synthesized via acidification of free bases with HCl in solvents like dioxane/methanol (). Purification often involves HPLC ().
  • Stability and Analytical Profiles :

    • Chlorinated derivatives (e.g., 4-(3-chlorophenyl)oxan-4-amine HCl) exhibit greater stability under acidic conditions due to electron-withdrawing effects .
    • Aromatic derivatives (e.g., 2-phenyloxan-4-amine HCl) are quantified via RP-HPLC, as seen in analogous methods for dosulepin hydrochloride ().

Biological Activity

Overview of 4-Ethenyloxan-4-amine Hydrochloride

This compound is classified as a substituted oxazolidinone. Its structural characteristics contribute to its biological properties, which include antimicrobial and anticancer activities. The compound's unique ethenyl group may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

The compound appears to exert its antimicrobial effects through the inhibition of bacterial protein synthesis. It interacts with the ribosomal subunits, disrupting the translation process essential for bacterial growth and reproduction.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, characterized by increased caspase activity and DNA fragmentation.

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase 3 Activity)
01000
10855
256020
503050

Cytotoxicity

While exploring its cytotoxic effects, it was found that the compound exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and is metabolized through hepatic pathways.

Clinical Implications

The potential clinical implications of this compound are significant, particularly in the fields of oncology and infectious diseases. Its ability to inhibit protein synthesis in bacteria suggests possible applications as an antibiotic, while its anticancer properties warrant further investigation for use as a chemotherapeutic agent.

Future Directions

Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Combination Therapies : Evaluating synergistic effects with existing antibiotics or chemotherapeutics.
  • Mechanistic Studies : Further elucidating the pathways involved in its biological activity.

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